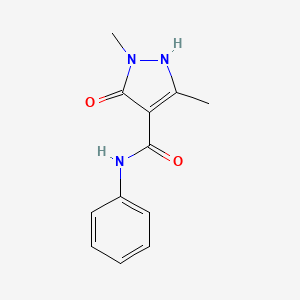

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C13H15N3O2 . It has a molecular weight of 245.283 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

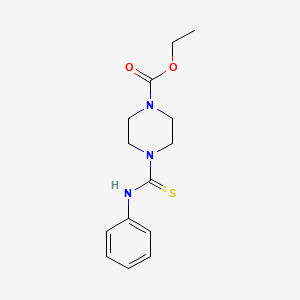

Molecular Structure Analysis

The molecular structure of 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions, including [3 + 2] cycloaddition, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . The specific reactions involving 5-hydroxy-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide are not explicitly mentioned in the available literature.Scientific Research Applications

- Pyrazole-bearing compounds have demonstrated potent antileishmanial effects. Researchers have synthesized hydrazine-coupled pyrazoles and verified their structures using techniques like elemental microanalysis, FTIR, and 1H NMR. Investigating the antileishmanial potential of this compound could contribute to combating leishmaniasis, a parasitic disease transmitted by sandflies .

Antileishmanial Activity

Mechanism of Action

Target of Action

Pyrazole derivatives have been known to interact with a variety of targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives can bind to their targets, causing conformational changes that affect the function of the target . The specific interactions and resulting changes would depend on the nature of the target and the specific substituents on the pyrazole ring.

Biochemical Pathways

Pyrazole derivatives have been shown to affect a variety of biochemical pathways, depending on their specific targets . For example, some pyrazole derivatives have been found to inhibit the enzyme dihydroorotate dehydrogenase (DHODH) of Plasmodium falciparum, affecting the parasite’s pyrimidine biosynthesis pathway .

Result of Action

Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimalarial effects . The specific effects would depend on the compound’s targets and mode of action.

properties

IUPAC Name |

2,5-dimethyl-3-oxo-N-phenyl-1H-pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8-10(12(17)15(2)14-8)11(16)13-9-6-4-3-5-7-9/h3-7,14H,1-2H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVWQHAKBMKIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(2-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2434768.png)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2434770.png)

![4-(3,5-Difluorophenyl)-2-[(4-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2434771.png)

![7-Chloro-3-(phenylsulfonyl)-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2434775.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2434777.png)

![1-Phenyl-2-azaspiro[3.6]decane](/img/structure/B2434781.png)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-ethyloxime](/img/structure/B2434782.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2434789.png)